molecular formula C22H17FN2O3 B4952965 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-fluorobenzamide

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-fluorobenzamide

Cat. No.: B4952965
M. Wt: 376.4 g/mol
InChI Key: MNPSZAOUDHZVPM-UHFFFAOYSA-N
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Description

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The unique structure of this compound, featuring a benzoxazole ring fused with a benzamide moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-fluorobenzamide typically involves multiple steps:

    Formation of Benzoxazole Ring: The initial step involves the cyclization of an appropriate o-aminophenol with an aldehyde or carboxylic acid derivative to form the benzoxazole ring.

    Substitution Reactions: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.

    Coupling with Fluorobenzamide: The final step involves coupling the benzoxazole derivative with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form quinone derivatives.

    Reduction: The benzamide moiety can be reduced to the corresponding amine under suitable conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound has shown promise in several areas:

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-fluorobenzamide involves its interaction with various molecular targets:

    Antimicrobial Action: Inhibits the growth of microorganisms by interfering with their cell wall synthesis or protein function.

    Anticancer Action: Induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.

    Anti-inflammatory Action: Modulates the activity of inflammatory mediators and enzymes, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-(4-hydroxyphenyl)benzoxazole and 2-(4-aminophenyl)benzoxazole share structural similarities.

    Fluorobenzamides: Compounds such as 2-fluoro-N-(4-hydroxyphenyl)benzamide.

Properties

IUPAC Name

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3/c1-2-13-7-10-20-18(11-13)25-22(28-20)16-12-14(8-9-19(16)26)24-21(27)15-5-3-4-6-17(15)23/h3-12,26H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPSZAOUDHZVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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